molecular formula C21H24N2O4 B1677209 Mitraphylline CAS No. 509-80-8

Mitraphylline

Cat. No. B1677209
CAS RN: 509-80-8
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-DAFCLMLCSA-N
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Description

Mitraphylline is an active alkaloid in the leaves of the tree Mitragyna speciosa, commonly known as kratom . It is also found in significant amounts in the bark of Uncaria tomentosa (Cat’s Claw) along with a number of isomeric alkaloids .


Synthesis Analysis

Mitraphylline is a known subset of indole and forms the core building blocks of highly functionalized organic structures . It is one of the central skeletons of many alkaloids with potential pharmaceutical activity . The synthesis of spiroindole and spirooxindole scaffolds, which are very important in drug design processes, has been an active research field of organic chemistry for well over a century .


Molecular Structure Analysis

Mitraphylline has a molecular formula of C21H24N2O4 and a molecular weight of 368.4 g/mol . Its IUPAC name is methyl (1 S ,4 aS ,5 aS ,6 R ,10 aR )-1-methyl-2’-oxospiro [1,4 a ,5,5 a ,7,8,10,10 a -octahydropyrano [3,4-f]indolizine-6,3’-1 H -indole]-4-carboxylate .


Chemical Reactions Analysis

Mitragynine, the major active alkaloid found in kratom, is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-hydroxymitragynine . This conversion is mediated by cytochrome P450 3A isoforms .


Physical And Chemical Properties Analysis

Mitraphylline has a density of 1.3±0.1 g/cm3, a boiling point of 555.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 98.9±0.4 cm3 and it has a molar volume of 275.9±5.0 cm3 .

Scientific Research Applications

Antioxidant Activity

Scientific Field: Biochemistry and Molecular Biology

Summary of Application

Mitraphylline, along with Isomitraphylline, are major alkaloids found in an aqueous leaf extract (ALE) from Uncaria tomentosa. The research aimed to evaluate the antioxidant potential of this extract .

Methods of Application

The antioxidant activity of ALE was investigated in vitro using standard assays (DPPH, ABTS, and FRAP). The in vivo activity and mode of action were studied using Caenorhabditis elegans as a model organism .

Results

The purified alkaloids did not exhibit antioxidant effects in vivo. ALE reduced the accumulation of reactive oxygen species (ROS) in wild-type worms, and was able to rescue the worms from a lethal dose of the pro-oxidant juglone. The ALE treatment led to a decreased expression of the oxidative stress response related genes sod-3, gst-4, and hsp-16.2 .

Antiproliferative and Cytotoxic Effects

Scientific Field: Oncology

Summary of Application

Mitraphylline, an oxindole derivative, is an active alkaloid found in the leaves of the tree Mitragyna speciosa, commonly known as kratom. Current research on mitraphylline is focusing on its antiproliferative effects and its in-vivo efficacy to induce apoptosis in human breast cancer, sarcoma, and leukaemia cell lines .

Results

Interactions with Enzymes, Receptors, and Cellular Barriers

Scientific Field: Pharmacology

Summary of Application

Mitraphylline, along with other alkaloids found in kratom, has been studied for its interactions with drug-metabolizing enzymes, receptor-binding properties, and interactions with cellular barriers. These interactions are important for understanding the pharmacological actions of kratom alkaloids .

Methods of Application

Results: Mitraphylline’s apical to basolateral permeability was more restricted with P app of 3.3 × 10 –6 cm/s when tested at 5 μM, and 3.4 × 10 –6 cm/s when tested at 10 μM .

Synthesis of Bioactive Oxindole Alkaloids

Scientific Field: Organic Chemistry

Results

Interactions with Drug-Metabolizing Enzymes and Receptor-Binding Properties

Scientific Field: Pharmacology

Summary of Application

Mitraphylline, along with other alkaloids found in kratom, has been studied for its interactions with drug-metabolizing enzymes and receptor-binding properties. These interactions are important for understanding the pharmacological actions of kratom alkaloids .

Methods of Application

Results: Mitraphylline’s apical to basolateral permeability was more restricted with P app of 3.3 × 10 –6 cm/s when tested at 5 μM, and 3.4 × 10 –6 cm/s when tested at 10 μM .

Synthesis of Bioactive Oxindole Alkaloids

Scientific Field: Organic Chemistry

Safety And Hazards

Mitraphylline is classified as Acute Toxicity, Oral (Category 2), with the hazard statement H300: Fatal if swallowed . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a POISON center immediately if swallowed .

properties

IUPAC Name

methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-DAFCLMLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198926
Record name Mitraphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitraphylline

CAS RN

509-80-8
Record name Mitraphylline
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URL https://commonchemistry.cas.org/detail?cas_rn=509-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitraphylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitraphylline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 19α-methyl-2-oxoformosanan-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370
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Record name MITRAPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
R Rojas-Duran, G González-Aspajo… - Journal of …, 2012 - Elsevier
… MATERIALS AND METHODS: Mice received mitraphylline once a … mitraphylline was tested in vivo against a large range of cytokines that play a crucial role in inflammation. Mitraphylline …
Number of citations: 108 www.sciencedirect.com
N Finch, WI Taylor - Journal of the American Chemical Society, 1962 - ACS Publications
… We wish to report the facile preparative conversion of ajmalicine to mitraphylline and … Thus our results confirm the structural assignment of mitraphylline and, in addition, show that mitra…
Number of citations: 110 pubs.acs.org
JC Seaton, R Tondeur, L Marion - Canadian Journal of …, 1958 - cdnsciencepub.com
Mitraphylline (C 21 H 24 O 4 N 2 ) contains a carbomethoxyl group, and on hydrolysis gives rise to mitraphyllic acid. Spectroscopic evidence shows that the alkaloid contains two …
Number of citations: 35 cdnsciencepub.com
N Finch, WI Taylor - Journal of the American Chemical Society, 1962 - ACS Publications
… Hydrolysis of the imido ether from chloroajmalicine gave mitraphylline (XVI).23 By the thin layer … Thus the complete structures for mitraphylline and isomitraphylline are XVI and XVII, …
Number of citations: 165 pubs.acs.org
VK Manda, B Avula, Z Ali, IA Khan, LA Walker… - Planta …, 2014 - thieme-connect.com
… , and mitraphylline are reported to be the central nervous system active alkaloids which bind to the opiate receptors. Mitraphylline is … Mitraphylline was stable in simulated gastric fluid but …
Number of citations: 93 www.thieme-connect.com
EG Prado, MDG Gimenez, R De la Puerta Vázquez… - Phytomedicine, 2007 - Elsevier
… of its pentacyclic alkaloid mitraphylline were investigated. Furthermore, … Micromolar concentrations of mitraphylline (from 5 to 40 μM) … This action suggests that mitraphylline is a new …
Number of citations: 135 www.sciencedirect.com
Y BAN, N TAGA, T OISHI - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… ‘” presented Ila for mitraphylline and IIb for isomitraphylline, … mitraphylline and isomitraphylline. Moreover, they assigned the oxindole carbonyl above the C/D ring plane for mitraphylline …
Number of citations: 43 www.jstage.jst.go.jp
DG Giménez, EG Prado, TS Rodríguez… - Planta …, 2010 - thieme-connect.com
… mitraphylline was isolated from the dried inner bark of this plant species, and its structure elucidated by analysis of NMR spectroscopic data. Mitraphylline … of mitraphylline (5 µM to 40 µM…
Number of citations: 92 www.thieme-connect.com
S Montserrat-de la Paz, R De La Puerta… - Journal of …, 2015 - Elsevier
… Mitraphylline (MTP) is the most abundant pentacyclic oxindolic alkaloid (POA) from U. Tomentosa and has been reported to modify the inflammatory response. Herein, we have sought …
Number of citations: 31 www.sciencedirect.com
AF Beecham, NK Hart, SR Johns… - Australian Journal of …, 1968 - CSIRO Publishing
… epimers of mitraphylline and isomitraphylline respectively. … only in the case of mitraphylline and isomitraphylline has the … of interconvertible stereoisomers, namely mitraphylline and i~…
Number of citations: 41 www.publish.csiro.au

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